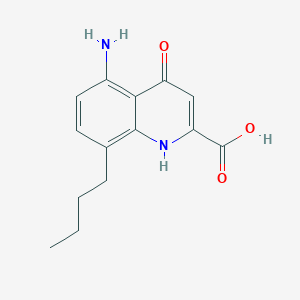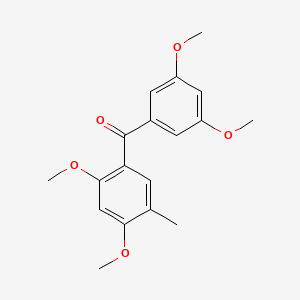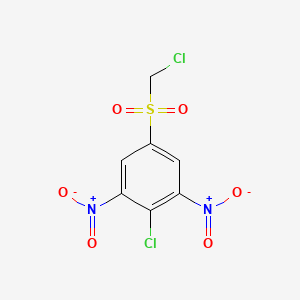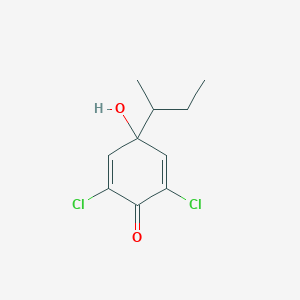
Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- is a chemical compound with the molecular formula C_9H_18N_2O It is a derivative of hydrazinecarboxamide, characterized by the presence of a 1,5-dimethylhexylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- typically involves the reaction of hydrazinecarboxamide with 1,5-dimethylhexanal under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4)
Reduction: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or hydrazines.
Scientific Research Applications
Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in certain cases.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide: A simpler derivative without the 1,5-dimethylhexylidene group.
Semicarbazide: Another derivative of hydrazinecarboxamide with different substituents.
Carbamylhydrazine: A related compound with similar chemical properties.
Uniqueness
Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- is unique due to the presence of the 1,5-dimethylhexylidene group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61652-37-7 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
(6-methylheptan-2-ylideneamino)urea |
InChI |
InChI=1S/C9H19N3O/c1-7(2)5-4-6-8(3)11-12-9(10)13/h7H,4-6H2,1-3H3,(H3,10,12,13) |
InChI Key |
WMGFIULPPGOFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=NNC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-(dimethylamino)ethoxy]-N'-hydroxypyrazine-2-carboximidamide](/img/structure/B14570234.png)
![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide]](/img/structure/B14570249.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14570260.png)


![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-phenyl-](/img/structure/B14570281.png)


stannane](/img/structure/B14570316.png)



